7-bromo-5-nitro-1,2-benzothiazole
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Overview
Description
7-bromo-5-nitro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused with an isothiazole ring, which contains both sulfur and nitrogen atoms. The presence of bromine and nitro groups at specific positions on the benzene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-nitro-1,2-benzothiazole typically involves the nitration of 7-bromo-benzo[d]isothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-5-nitro-1,2-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Reduction Reactions: Products include 7-bromo-5-amino-benzo[d]isothiazole.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
7-bromo-5-nitro-1,2-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 7-bromo-5-nitro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to specific biological targets .
Comparison with Similar Compounds
- 5-Bromo-benzo[d]isothiazole-7-carboxylic acid
- 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
- 5-Nitro-benzo[d]isothiazole
Comparison: 7-bromo-5-nitro-1,2-benzothiazole is unique due to the simultaneous presence of both bromine and nitro groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C7H3BrN2O2S |
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Molecular Weight |
259.08 g/mol |
IUPAC Name |
7-bromo-5-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-5(10(11)12)1-4-3-9-13-7(4)6/h1-3H |
InChI Key |
HMEQEKCPOSIRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NS2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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